molecular formula C9H10ClNO2 B046933 Ethyl 2-amino-5-chlorobenzoate CAS No. 63243-75-4

Ethyl 2-amino-5-chlorobenzoate

Cat. No.: B046933
CAS No.: 63243-75-4
M. Wt: 199.63 g/mol
InChI Key: XWWBMLMEVRIPSX-UHFFFAOYSA-N
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Description

Ethyl 2-amino-5-chlorobenzoate is an organic compound with the molecular formula C9H10ClNO2 and a molecular weight of 199.63 g/mol . . This compound is characterized by its aromatic structure, which includes an ethyl ester group, an amino group, and a chlorine atom attached to a benzene ring.

Mechanism of Action

Target of Action

The primary targets of Ethyl 2-amino-5-chlorobenzoate are currently unknown. This compound is a biochemical reagent and is often used in proteomics research . .

Mode of Action

It’s known that the compound can participate in reactions at the benzylic position , which involves free radical bromination, nucleophilic substitution, and oxidation .

Pharmacokinetics

It has a molecular weight of 185.61 , and it’s soluble in methanol . These properties could influence its absorption and distribution in the body. The compound is stored under inert gas (nitrogen or Argon) at 2–8 °C , suggesting that it may be sensitive to temperature and oxygen exposure.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its storage conditions suggest that it may be sensitive to temperature and oxygen exposure . Therefore, these factors should be carefully controlled when using this compound.

Preparation Methods

Ethyl 2-amino-5-chlorobenzoate can be synthesized through various methods. One common synthetic route involves the reaction of 2-amino-5-chlorobenzoic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid . The reaction typically proceeds under reflux conditions to yield the desired ester product. Industrial production methods may involve similar reaction conditions but on a larger scale, with optimized parameters to ensure high yield and purity.

Chemical Reactions Analysis

Ethyl 2-amino-5-chlorobenzoate undergoes several types of chemical reactions, including:

Common reagents used in these reactions include strong acids or bases for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Ethyl 2-amino-5-chlorobenzoate has several applications in scientific research:

Comparison with Similar Compounds

Ethyl 2-amino-5-chlorobenzoate can be compared with similar compounds such as mthis compound and 2-amino-5-chlorobenzoic acid . While all these compounds share a common benzene ring with amino and chlorine substituents, their ester groups differ, leading to variations in their chemical properties and reactivity. This compound is unique due to its ethyl ester group, which imparts distinct solubility and reactivity characteristics compared to its methyl ester and acid counterparts .

Similar Compounds

Properties

IUPAC Name

ethyl 2-amino-5-chlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c1-2-13-9(12)7-5-6(10)3-4-8(7)11/h3-5H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWWBMLMEVRIPSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90363939
Record name ethyl 2-amino-5-chlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63243-75-4
Record name Ethyl 2-amino-5-chlorobenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63243-75-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ethyl 2-amino-5-chlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoic acid, 2-amino-5-chloro-, ethyl ester
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Prepared from ethyl anthranilate and sodium hypochlorite (according to M. Okabe and R-C Sun, Tetrahedron, 1995, 51, 1861) to give an off-white solid, mp 80° C., m/z 199.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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